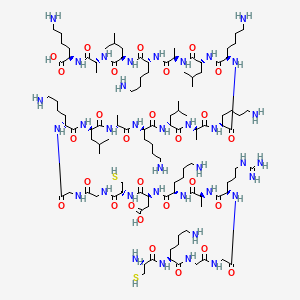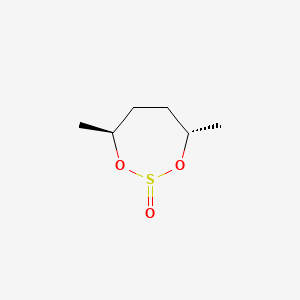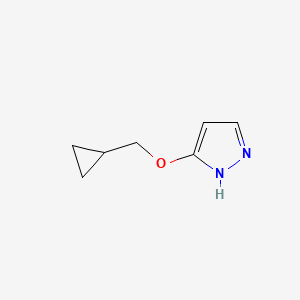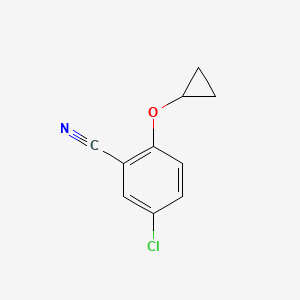
2,4-Dimethylbenzylzinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier MFCD02260146 is known as 2,6-Dimethylbenzylzinc chloride. It is an organozinc compound that is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzylzinc chloride can be synthesized through the reaction of 2,6-dimethylbenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,6-Dimethylbenzyl chloride+Zn→2,6-Dimethylbenzylzinc chloride
Industrial Production Methods
In an industrial setting, the production of 2,6-Dimethylbenzylzinc chloride involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity zinc and solvents, and the reaction is monitored to maintain optimal temperature and pressure conditions.
化学反应分析
Types of Reactions
2,6-Dimethylbenzylzinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with 2,6-Dimethylbenzylzinc chloride.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.
Major Products
Alcohols: Reaction with aldehydes or ketones typically yields alcohols.
Alkanes: Reaction with alkyl halides can produce alkanes through nucleophilic substitution.
科学研究应用
2,6-Dimethylbenzylzinc chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used in the formation of complex organic molecules, particularly in the pharmaceutical industry for drug synthesis.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: It is used in the synthesis of biologically active compounds for research in medicinal chemistry.
作用机制
The mechanism of action of 2,6-Dimethylbenzylzinc chloride involves the transfer of the benzyl group to an electrophile. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction. This facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
2,4-Dimethylbenzylzinc chloride: Similar in structure but with different positional isomers.
Benzylzinc chloride: Lacks the methyl groups, leading to different reactivity and selectivity.
Uniqueness
2,6-Dimethylbenzylzinc chloride is unique due to the presence of methyl groups at the 2 and 6 positions, which can influence its steric and electronic properties. This makes it particularly useful in reactions where selectivity and reactivity are crucial.
属性
分子式 |
C9H11ClZn |
|---|---|
分子量 |
220.0 g/mol |
IUPAC 名称 |
chlorozinc(1+);1-methanidyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H11.ClH.Zn/c1-7-4-5-8(2)9(3)6-7;;/h4-6H,2H2,1,3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
JQYQHFOFWWMMEH-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)[CH2-])C.Cl[Zn+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)

![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
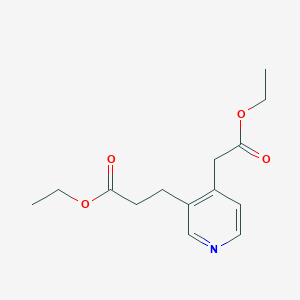
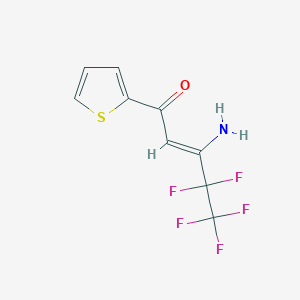
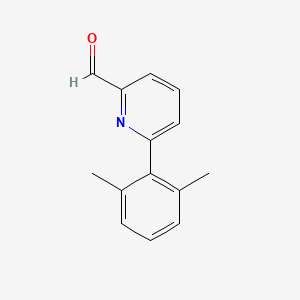
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
